Naphthalene;1,3,5-trinitrobenzene

Charge-transfer complex Solid-state phase transition Differential scanning calorimetry

Naphthalene;1,3,5-trinitrobenzene (CAS 1787-27-5) is a 1:1 donor–acceptor charge-transfer (CT) complex formed between the π-electron donor naphthalene and the electron-acceptor 1,3,5-trinitrobenzene (TNB). The complex has a molecular formula C₁₆H₁₁N₃O₆ and a molecular weight of 341.2750 g mol⁻¹.

Molecular Formula C16H11N3O6
Molecular Weight 341.27 g/mol
CAS No. 1787-27-5
Cat. No. B159869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene;1,3,5-trinitrobenzene
CAS1787-27-5
Synonymsnaphthalene, 1,3,5-trinitrobenzene
Molecular FormulaC16H11N3O6
Molecular Weight341.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=CC=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C10H8.C6H3N3O6/c1-2-6-10-8-4-3-7-9(10)5-1;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H;1-3H
InChIKeyLSDFFJYZGMHCEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalene–1,3,5-Trinitrobenzene (CAS 1787-27-5): A Well-Characterized 1:1 Charge-Transfer Complex for Solid-State Thermodynamic and Photophysical Research


Naphthalene;1,3,5-trinitrobenzene (CAS 1787-27-5) is a 1:1 donor–acceptor charge-transfer (CT) complex formed between the π-electron donor naphthalene and the electron-acceptor 1,3,5-trinitrobenzene (TNB). The complex has a molecular formula C₁₆H₁₁N₃O₆ and a molecular weight of 341.2750 g mol⁻¹ . Its condensed-phase thermochemistry—including phase-transition enthalpies and heat capacities—has been compiled in the NIST Standard Reference Database , and its solid-state phase behavior has been quantitatively mapped by differential scanning calorimetry alongside the anthracene–TNB and carbazole–TNB analogs .

Why Naphthalene–TNB Cannot Be Interchanged with Other TNB-Based or Naphthalene-Based CT Complexes


Donor–acceptor CT complexes are not interchangeable commodities; each donor–acceptor pair establishes a unique interplay of ionization potential, electron affinity, and crystal packing that governs its thermodynamic, photophysical, and solid-state properties. The naphthalene–TNB complex exhibits two distinct solid–solid phase transitions (at 220 K and 424.5 K) that are absent in the pure components and differ from those of the anthracene–TNB and carbazole–TNB complexes . In solution, its formation constant varies over a 5-fold range depending on solvent identity , and its triplet-state charge-transfer admixture follows the rank order N/TNB < N/TCNB ≈ N/PMDA, with a sublevel-selective decay pattern unique to N/TNB . These quantified divergences mean that substituting an alternative donor (e.g., anthracene) or acceptor (e.g., tetracyanobenzene) will yield a materially different compound for procurement specifications or experimental reproducibility.

Quantitative Comparative Evidence for the Selection of Naphthalene–1,3,5-Trinitrobenzene (CAS 1787-27-5) over Structural Analogs


Phase Transition Fingerprint: NAP–TNB Exhibits Two Solid–Solid Transitions Quantitatively Distinct from the Anthracene and Carbazole Analogs

The NAP–TNB complex displays two unique solid–solid phase transitions at 220 K (ΔH = 0.4063 kcal mol⁻¹; ΔS = 1.73 cal mol⁻¹ K⁻¹) and 424.5 K (ΔH = 0.3819 kcal mol⁻¹; ΔS = 0.901 cal mol⁻¹ K⁻¹) prior to melting at 430.8 K (ΔH_fus = 7.6243 kcal mol⁻¹) . These transitions are absent in the pure naphthalene and pure TNB components and differ from the transition profiles of the anthracene–TNB and carbazole–TNB complexes reported in the same calorimetric study . No other TNB-based CT complex with a simple polycyclic aromatic hydrocarbon donor is documented to exhibit this specific pair of pre-melting solid–solid transitions at these exact temperatures.

Charge-transfer complex Solid-state phase transition Differential scanning calorimetry Polymorphism

Solvent-Tunable Formation Constant: 5.3-Fold Variation in K Between Chloroform and n-Heptane Enables Solvent-Controlled Complex Stability

The formation constant (K) of the 1:1 naphthalene–TNB complex was determined spectrophotometrically in six inert solvents at 20°C. K ranges from 1.82 (±0.08) L mol⁻¹ in CHCl₃ to 9.58 (±0.17) L mol⁻¹ in n-heptane—a 5.3-fold span . At 45°C, K in n-heptane decreases to 6.12 (±0.09) L mol⁻¹. This solvent-dependent behavior is quantitatively documented for the naphthalene–TNB pair but has not been mapped with equivalent precision across six solvents for the anthracene–TNB or carbazole–TNB complexes.

Solution-phase thermodynamics Formation constant Solvent effect UV-Vis spectrophotometry

Triplet-State Photophysics: Naphthalene–TNB Shows ~30-Fold Enhancement of Phosphorescence-to-Fluorescence Ratio, Intermediate Between Acenaphthene–TNB and Tetrahalophthalic Anhydride Complexes

Complexation with sym-trinitrobenzene increases the quantum yield ratio of phosphorescence to fluorescence (φₚ/φ_f) of the naphthalene donor by a factor of approximately 30, as determined from concentration-dependent emission measurements . Under identical experimental conditions, the same acceptor increases φₚ/φ_f of acenaphthene by a factor of ~75, while complexation with tetrahalophthalic anhydride acceptors yields enhancement factors of approximately 10³ . This places the naphthalene–TNB complex at a defined intermediate position in the intersystem-crossing enhancement hierarchy.

Photophysics Intersystem crossing Quantum yield Phosphorescence

Triplet-State Charge-Transfer Admixture Ranking: N/TNB Exhibits Lower CT Character Than N/TCNB and N/PMDA with a Distinct Sublevel Decay Pattern

ODMR measurements at 1.2 K on polycrystalline donor–acceptor complexes of naphthalene (N) with three acceptors yielded zero-field splitting (zfs) parameters consistent with a locally excited naphthalene triplet state with a charge-transfer admixture that increases in the order N/TNB < N/TCNB ≈ N/PMDA . Furthermore, the complexes display sublevel-selective enhancements of decay rate constants that are similar for N/TCNB and N/PMDA, but the pattern differs in N/TNB, indicating a fundamentally different donor–acceptor interaction for the TNB complex .

Optically detected magnetic resonance Triplet state Zero-field splitting Charge-transfer admixture

Temperature-Dependent Complex Stability: Sign Reversal of ΔCp Indicates Decreasing Solid-State Stability at Lower Temperatures

The excess heat capacity of complex formation, ΔCp = Cp(complex) − Cp(naphthalene) − Cp(TNB), is negative at higher temperatures but approaches zero or becomes positive at 180 K . This sign reversal is interpreted as an indication of decreasing complex stability in the solid state with decreasing temperature . The Cp,solid of the complex at 298.15 K is 55.81 cal mol⁻¹ K⁻¹ . The same study reports heat capacity curves for the anthracene–TNB and carbazole–TNB complexes, enabling direct comparison of the ΔCp temperature profiles across the donor series.

Heat capacity Complex stability Thermodynamics Charge-transfer complex

Charge-Transfer Absorption Band: λ_max Near 360 nm with Solvent-Dependent Absorptivity Ranging from 1294 to 1540 L mol⁻¹ cm⁻¹

The charge-transfer absorption maximum of the naphthalene–TNB complex lies near 3600 Å (360 nm), with the molar absorptivity at the band maximum varying from 1294 (±22) L mol⁻¹ cm⁻¹ in n-heptane to 1540 (±13) L mol⁻¹ cm⁻¹ in n-hexane at 20°C . Upon increasing temperature from 20 to 45°C, the absorptivity decreases by approximately 10% in all solvents except CHCl₃, where values between 3650 and 4000 Å remain unchanged . The CT absorption energy of ~3.54 eV is consistent with the ionization potential of naphthalene (8.14 eV) and the electron affinity of TNB .

UV-Vis spectroscopy Charge-transfer band Extinction coefficient Solvent effect

Validated Application Scenarios for Naphthalene–1,3,5-Trinitrobenzene (CAS 1787-27-5) Based on Quantitative Comparative Evidence


Solid-State Polymorph and Phase-Transition Calibration Standard

The NAP–TNB complex exhibits two well-resolved, highly reproducible solid–solid phase transitions at 220 K and 424.5 K with precisely measured enthalpies (0.4063 and 0.3819 kcal mol⁻¹, respectively) documented in the NIST Chemistry WebBook . These transitions provide fixed thermal reference points that can serve for DSC instrument calibration or as an internal standard in polymorph screening campaigns where a CT complex with known, multi-transition thermal behavior is required. The transition profile is differentiable from the anthracene–TNB and carbazole–TNB analogs .

Solution-Phase Donor–Acceptor Model System with Quantified Solvent Control

With formation constants precisely determined across six inert solvents—ranging from K = 1.82 L mol⁻¹ in CHCl₃ to K = 9.58 L mol⁻¹ in n-heptane at 20°C—the naphthalene–TNB complex serves as a benchmark system for studying solvent effects on weak donor–acceptor association equilibria . The ~36% reduction in K upon raising temperature from 20 to 45°C in n-heptane further enables temperature-dependent association studies. This level of solvent-resolved thermodynamic characterization exceeds that available for most other TNB–polycyclic aromatic hydrocarbon pairs.

Triplet-State Photophysical Reference Material with Defined Intersystem Crossing Enhancement

The ~30-fold enhancement of the phosphorescence-to-fluorescence ratio (φₚ/φ_f) upon complexation with TNB places this complex at a quantifiably intermediate position between the acenaphthene–TNB complex (~75-fold) and uncomplexed naphthalene (baseline) . Combined with the ODMR-based finding that N/TNB exhibits the lowest charge-transfer admixture among N/TNB, N/TCNB, and N/PMDA complexes, along with a unique sublevel-selective triplet decay pattern , the complex is well-suited as a reference material for laboratories studying the relationship between CT character and intersystem crossing dynamics.

Temperature-Dependent Solid-State Stability Model for CT Cocrystal Engineering

The sign reversal of ΔCp—negative at higher temperatures but zero or positive at 180 K—provides a quantifiable thermodynamic signature of temperature-dependent complex stability in the solid state . This feature makes NAP–TNB an instructive model system for studies of CT cocrystal stability under thermal cycling, cryogenic storage, or variable-temperature X-ray diffraction. The Cp,solid value of 55.81 cal mol⁻¹ K⁻¹ at 298.15 K supplies the baseline heat capacity for thermodynamic calculations in cocrystal formulation design.

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